molecular formula C18H22N2O3S B4447312 N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide

N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide

Cat. No. B4447312
M. Wt: 346.4 g/mol
InChI Key: OXQLEKTUSBMEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide, commonly known as "MSA-1," is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MSA-1 is a modified form of phenylalanine, an amino acid that is essential for the synthesis of proteins in the human body. In

Mechanism of Action

The mechanism of action of MSA-1 is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of proteins. MSA-1 has been shown to inhibit the activity of aminoacyl-tRNA synthetase, an enzyme that plays a key role in the translation of genetic information into proteins. By inhibiting this enzyme, MSA-1 may reduce the production of proteins that are essential for the survival of cancer cells and neurons.
Biochemical and Physiological Effects:
MSA-1 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that MSA-1 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. MSA-1 has also been shown to enhance the production of BDNF, a protein that plays a crucial role in the survival and growth of neurons. In addition, MSA-1 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of MSA-1 is its potential as a novel therapy for cancer and neurodegenerative diseases. MSA-1 has been shown to be effective in inhibiting the growth of cancer cells and enhancing the production of BDNF. However, there are also limitations to the use of MSA-1 in lab experiments. One limitation is the lack of information on the long-term effects of MSA-1 on human health. Another limitation is the potential for MSA-1 to interact with other drugs or compounds, which may affect its efficacy.

Future Directions

There are a number of future directions for research on MSA-1. One area of research is the development of novel therapies for cancer and neurodegenerative diseases. MSA-1 has shown promise in inhibiting the growth of cancer cells and enhancing the production of BDNF, and further research is needed to explore its potential as a therapeutic agent. Another area of research is the investigation of the mechanism of action of MSA-1. Further studies are needed to fully understand how MSA-1 inhibits the activity of aminoacyl-tRNA synthetase and how this inhibition affects the growth of cancer cells and neurons.

Scientific Research Applications

MSA-1 has been studied for its potential applications in the field of medicine. One of the areas of research is the development of novel therapies for cancer. MSA-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Another area of research is the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. MSA-1 has been shown to enhance the production of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the survival and growth of neurons.

properties

IUPAC Name

N-methyl-2-(4-methyl-N-methylsulfonylanilino)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14-10-12-17(13-11-14)20(24(4,22)23)15(2)18(21)19(3)16-8-6-5-7-9-16/h5-13,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQLEKTUSBMEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(C)C(=O)N(C)C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N-phenylalaninamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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